4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The specific structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit significant biological activity, suggesting potential targets could be enzymes or receptors involved in these biological processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may influence pathways related to the observed activities .
Result of Action
Similar compounds have been reported to exhibit significant biological activity, suggesting that this compound may also induce observable molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones. These products often exhibit enhanced biological activities and are used in further research .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for potential use in drug development, particularly as anticoagulants and anti-inflammatory agents.
Industry: Utilized in the production of dyes, perfumes, and optical brighteners
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar biological activities.
Warfarin: An anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylcarbamate group enhances its stability and bioavailability compared to other coumarin derivatives .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15-10-9-14(23-19(22)20(2)3)11-16(15)24-18(21)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQXAIHPWBJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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